4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the acylation of 4-hydroxy-2-quinolone derivatives. One common method includes the reaction of 4-hydroxy-2-quinolone with octylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 2-position can be reduced to form a dihydroquinoline derivative.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolone derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydroquinoline-3-carboxamide
- 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide
Uniqueness
4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its octyl side chain, which imparts specific lipophilic properties that can enhance its interaction with biological membranes and potentially improve its bioavailability and efficacy compared to other similar compounds .
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-hydroxy-N-octyl-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-2-3-4-5-6-9-12-19-17(22)15-16(21)13-10-7-8-11-14(13)20-18(15)23/h7-8,10-11H,2-6,9,12H2,1H3,(H,19,22)(H2,20,21,23) |
InChI Key |
QVPGMJGYGVOBME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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